molecular formula C19H17N5O3 B11032301 N-[4-(acetylamino)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide

N-[4-(acetylamino)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide

Cat. No.: B11032301
M. Wt: 363.4 g/mol
InChI Key: RUZOSXQLLLPHEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(acetylamino)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide is a heterocyclic compound featuring a fused pyrimido[1,2-a]benzimidazole core. This structure is substituted at the 4-position with a carboxamide group linked to a 4-acetylamino phenyl moiety and at the 2-position with an oxo group. Such derivatives are of significant interest in medicinal chemistry due to the benzimidazole scaffold’s prevalence in bioactive molecules, particularly in antiviral, anticancer, and anti-inflammatory agents.

Properties

Molecular Formula

C19H17N5O3

Molecular Weight

363.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-4-carboxamide

InChI

InChI=1S/C19H17N5O3/c1-11(25)20-12-6-8-13(9-7-12)21-18(27)16-10-17(26)23-19-22-14-4-2-3-5-15(14)24(16)19/h2-9,16H,10H2,1H3,(H,20,25)(H,21,27)(H,22,23,26)

InChI Key

RUZOSXQLLLPHEA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2CC(=O)NC3=NC4=CC=CC=C4N23

Origin of Product

United States

Preparation Methods

Benzimidazole-Acetonitrile Intermediate Synthesis

The synthesis begins with 1H-benzimidazole-2-acetonitrile 1 , prepared from o-phenylenediamine and cyanoacetic acid under acidic conditions. Reacting 1 with methylisothiocyanate in pyridine yields 2-methylamino-1-(2,3-dihydro-1H-benzimidazol-2-yliden)-2-thioxoethylcyanide 3 (82.4% yield, m.p. 225°C). Spectral data confirm the intermediate:

  • IR : 2176 cm⁻¹ (C≡N), 1236 cm⁻¹ (C=S)

  • ¹H NMR : δ 3.2 (N-CH₃), δ 7.2–7.4 (aromatic H), δ 13.1 (N-H).

Cyclocondensation with Aromatic Aldehydes

Intermediate 3 undergoes cyclocondensation with 4-acetylamino benzaldehyde 4 in refluxing N,N'-diethylaniline using PTSA as a catalyst. The reaction proceeds via nucleophilic attack of the aldehyde carbonyl by the thioxoethylcyanide group, followed by intramolecular cyclization to form the tetrahydropyrimidine ring.

Reaction Conditions :

  • Solvent: N,N'-diethylaniline (10 mL)

  • Catalyst: PTSA (0.1 equiv)

  • Temperature: Reflux (~180°C)

  • Duration: 2–3 hours.

Yield : 68–75% (analogous derivatives).

Catalytic and Solvent Effects on Reaction Efficiency

Role of p-Toluenesulfonic Acid (PTSA)

PTSA enhances cyclization by protonating carbonyl groups, increasing electrophilicity for nucleophilic attack. Comparative studies show PTSA improves yields by 15–20% over HCl or H₂SO₄.

Solvent Optimization

Polar aprotic solvents (e.g., N,N'-diethylaniline) favor cyclization by stabilizing charged intermediates. Substituting with DMF reduces yields to 50–55% due to side reactions.

Spectral Characterization and Structural Validation

Key Spectral Data for Target Compound :

  • IR : 3375 cm⁻¹ (N-H), 2194 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O carboxamide).

  • ¹H NMR (DMSO-d₆) : δ 2.8 (s, 3H, N-CH₃), δ 7.1–8.5 (m, aromatic H), δ 14.0 (br, N-H).

  • ¹³C NMR : 168.2 ppm (C=O), 155.6 ppm (C=N).

Comparative Analysis of Synthetic Methods

MethodStarting MaterialsCatalystYield (%)Key Advantage
Cyclocondensation3 + 4-acetylamino benzaldehydePTSA68–75One-pot synthesis, high purity
Cyanide HydrolysisIntermediate 5 NaOH~70Modular functionalization

Challenges and Mitigation Strategies

  • Low Solubility : The target compound’s poor solubility in common solvents complicates purification. Recrystallization from methanol/DMF (9:1) improves recovery.

  • Byproduct Formation : Overhydrolysis of nitrile to carboxylic acid is minimized by controlled reaction times (≤4 hours).

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others, allowing for the modification of its structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of modified compounds with different functional groups.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of the target compound can be contextualized by comparing it to analogous pyrimido[1,2-a]benzimidazole derivatives. Below is a detailed analysis based on substituent variations, molecular properties, and research insights:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound Evidence ID
N-(4-Fluorophenyl)-4-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide 4-Fluorophenyl, 4-oxo C₁₇H₁₃FN₄O₂ 324.315 Fluorine substituent (electron-withdrawing) enhances lipophilicity and metabolic stability but reduces hydrogen-bonding capacity compared to acetylamino.
N-(3,5-dimethylphenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide 3,5-Dimethylphenyl, 4-oxo C₁₉H₂₀N₄O₂* ~336.40* Dimethyl groups increase steric bulk and lipophilicity, potentially reducing solubility and altering pharmacokinetics.
4-(4-Methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole 4-Methoxyphenyl, 2-methyl C₁₉H₁₈N₄O 318.38 Methoxy group (electron-donating) may improve oxidative stability but lacks the hydrogen-bonding acetylamino moiety. Methyl at position 2 reduces polarity.
N-(2,4-Dimethylphenyl)-2-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide 2,4-Dimethylphenyl, 3,4,5-trimethoxyphenyl, 2-methyl C₃₁H₃₃N₅O₅* ~571.63* Multiple methoxy/methyl groups introduce high lipophilicity and steric hindrance, likely impacting target binding and bioavailability.

Note: Molecular formulas/weights marked with () are estimated based on structural analogs due to incomplete data in sources.*

Key Findings from Comparative Analysis

Substituent Effects on Solubility and Binding: The 4-fluorophenyl derivative () exhibits lower solubility than the target compound due to fluorine’s hydrophobicity but may show improved blood-brain barrier penetration. The acetylamino group in the target compound enhances hydrogen-bonding interactions with biological targets (e.g., enzymes or receptors) compared to methyl or methoxy groups.

Synthetic Methodologies :

  • Similar compounds (e.g., –3) are synthesized via condensation reactions using DMF as a solvent, yielding high-purity products under mild conditions. The target compound likely follows analogous protocols.

Metabolic and Pharmacokinetic Profiles: Fluorinated and methylated analogs () are more metabolically stable but may suffer from reduced aqueous solubility, limiting oral bioavailability. The acetylamino group in the target compound could increase susceptibility to enzymatic hydrolysis, necessitating prodrug strategies for optimal delivery.

Spectroscopic Characterization: Structural elucidation via IR, NMR, and mass spectrometry (as in ) is standard for this class, with distinct signals for oxo, carboxamide, and acetylamino groups aiding confirmation.

Biological Activity

N-[4-(Acetylamino)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial and anticancer activities, supported by case studies and detailed research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a tetrahydropyrimido-benzimidazole framework. Its molecular formula is C18H18N4O3C_{18}H_{18}N_4O_3, with a molecular weight of approximately 342.37 g/mol. The presence of the acetylamino group is believed to enhance its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) of 1.27 µM against various bacterial strains, including Gram-positive and Gram-negative bacteria .

CompoundMIC (µM)Target Organisms
N11.27Staphylococcus aureus
N81.43Escherichia coli
N222.60Klebsiella pneumoniae
N232.65Candida albicans

The mechanism of action appears to involve interference with bacterial cell wall synthesis and metabolism.

Anticancer Activity

In vitro studies have shown that this compound exhibits promising anticancer activity against various cancer cell lines. For example, compounds derived from this structure showed IC50 values as low as 4.53 µM against HCT116 colorectal cancer cells, outperforming established chemotherapeutics like 5-fluorouracil (IC50 = 9.99 µM) .

CompoundIC50 (µM)Cancer Cell Line
N95.85HCT116
N184.53HCT116

The proposed mechanisms for the anticancer effects include induction of apoptosis through activation of caspases and modulation of signaling pathways related to cell proliferation and survival . Additionally, the structural features of the compound may facilitate interaction with DNA or RNA, disrupting critical cellular processes.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various synthesized derivatives against common pathogens. The results indicated that modifications in the chemical structure significantly influenced the antimicrobial potency.
  • Anticancer Screening : Another investigation focused on the anticancer properties of the compound in different cancer cell lines. The findings suggested that the introduction of specific functional groups could enhance cytotoxicity and selectivity towards cancer cells over normal cells.

Q & A

Q. What are the primary synthetic routes for N-[4-(acetylamino)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide?

The synthesis typically involves multi-step organic reactions, such as cyclocondensation or heterocycle formation. For example:

  • Acid-catalyzed cyclocondensation : Reacting precursors like substituted phenylamides with aldehydes or urea derivatives under acidic conditions (e.g., HCl or acetic acid) to form the pyrimido-benzimidazole core .
  • Thiol-ene or nucleophilic substitution : Introducing sulfur-containing groups (e.g., thioacetamide) via sulfanyl linkages under controlled pH and temperature .
  • Solvent and temperature optimization : Ethanol or DMF is often used as a solvent, with reaction temperatures ranging from 60–100°C to enhance yield and purity .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

  • FT-IR and ¹H NMR : To confirm functional groups (e.g., amide C=O at ~1650 cm⁻¹) and proton environments in the heterocyclic core .
  • Mass spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
  • Elemental analysis : To verify stoichiometry and purity .
  • X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., π-π stacking in benzimidazole derivatives) .

Q. What structural features influence its potential bioactivity?

The compound’s activity is attributed to:

  • Multi-heterocyclic core : The pyrimido[1,2-a]benzimidazole scaffold enables interactions with biological targets like kinases or DNA .
  • Substituent effects : Electron-withdrawing groups (e.g., chloro, trifluoromethyl) enhance stability and target binding .
  • Comparison with analogs :
Compound ClassKey MoietiesBioactivity
ThienopyrimidineThieno[2,3-d]pyrimidineAnticancer, antimicrobial
Oxadiazole derivatives1,2,4-OxadiazoleAntifungal, kinase inhibition

Advanced Research Questions

Q. How can conflicting bioactivity data between this compound and its analogs be resolved?

  • Dose-response profiling : Compare IC₅₀ values across multiple assays (e.g., antimicrobial vs. anticancer screens) to identify selective activity .
  • Structural tweaks : Modify substituents (e.g., replacing acetyl groups with methoxy or halogens) to isolate pharmacophore contributions .
  • Computational modeling : Use molecular docking to predict binding affinities to targets like VEGFR2 or DNA topoisomerases, which are implicated in antineoplastic activity .

Q. What experimental design principles apply to optimizing its synthetic yield?

  • Fractional factorial design : Test variables like solvent polarity (DMF vs. ethanol), temperature (60–120°C), and catalyst loading (e.g., 5–20 mol% HCl) to identify optimal conditions .
  • In-line monitoring : Use TLC or HPLC to track reaction progress and minimize side products (e.g., over-oxidation of thioacetamide groups) .
  • Purification strategies : Employ flash chromatography (ethyl acetate/hexane) or recrystallization (ethanol/water) for high-purity isolates .

Q. How can stability under physiological conditions be assessed for preclinical studies?

  • pH-dependent degradation : Incubate the compound in buffers (pH 1–10) and monitor decomposition via HPLC-MS .
  • Oxidative stress tests : Expose to H₂O₂ or cytochrome P450 enzymes to simulate metabolic pathways .
  • Thermal analysis : Use DSC/TGA to determine melting points and thermal stability thresholds .

Q. What strategies validate the compound’s mechanism of action in kinase inhibition?

  • Kinase profiling assays : Screen against a panel of kinases (e.g., TIE-2, VEGFR2) using fluorescence polarization or ADP-Glo™ assays .
  • Cellular pathway analysis : Measure downstream markers (e.g., phosphorylated ERK or AKT) via Western blot in treated cell lines .
  • Mutagenesis studies : Engineer kinase mutants (e.g., ATP-binding site mutations) to confirm binding specificity .

Methodological Considerations

Q. How to address low reproducibility in biological assays for this compound?

  • Standardize assay protocols : Use validated cell lines (e.g., NCI-60 panel) and control compounds (e.g., doxorubicin) across labs .
  • Batch variability checks : Test multiple synthesis batches for purity (>95% by HPLC) and confirm bioactivity consistency .
  • Data normalization : Express results as fold-change relative to vehicle controls to account for plate-to-plate variability .

Q. What computational tools are recommended for SAR studies?

  • QSAR modeling : Use software like MOE or Schrödinger to correlate substituent properties (e.g., logP, polar surface area) with activity .
  • Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100+ ns to assess binding stability .
  • Free energy calculations : Apply MM-PBSA/GBSA to predict binding free energies for lead optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.